2-(4-Methoxycarbonylphenyl)isonicotinic acid

Catalog No.
S3334980
CAS No.
1258621-89-4
M.F
C14H11NO4
M. Wt
257.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxycarbonylphenyl)isonicotinic acid

CAS Number

1258621-89-4

Product Name

2-(4-Methoxycarbonylphenyl)isonicotinic acid

IUPAC Name

2-(4-methoxycarbonylphenyl)pyridine-4-carboxylic acid

Molecular Formula

C14H11NO4

Molecular Weight

257.24

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)12-8-11(13(16)17)6-7-15-12/h2-8H,1H3,(H,16,17)

InChI Key

LPZDSRMLEOKDQE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
  • Organic synthesis

    The molecule contains a carboxylic acid group and an aromatic ring system, which are common functional groups used in organic synthesis. Researchers might explore using 2-(4-Methoxycarbonylphenyl)isonicotinic acid as a starting material or intermediate in the synthesis of more complex molecules.

  • Material science

    Aromatic carboxylic acids can be used as building blocks in the design of new materials. The combination of the isonicotinic acid and the methoxycarbonylphenyl groups in 2-(4-Methoxycarbonylphenyl)isonicotinic acid could potentially lead to interesting material properties that researchers might want to investigate.

  • Medicinal chemistry

    Isonicotinic acid is a core scaffold found in many biologically active molecules, including some drugs. The presence of the methoxycarbonylphenyl group might modulate the biological activity of the molecule. However, there is no current research available to confirm this [].

2-(4-Methoxycarbonylphenyl)isonicotinic acid is a compound that features a pyridine ring with a carboxylic acid group and a methoxycarbonyl substituent on the aromatic ring. Its molecular formula is C12H11N1O4C_{12}H_{11}N_{1}O_{4}, and it is characterized by its unique structure that combines both aromatic and heterocyclic elements. The methoxycarbonyl group enhances its solubility and reactivity, making it an interesting compound for various chemical applications.

The chemical behavior of 2-(4-Methoxycarbonylphenyl)isonicotinic acid can be explored through several types of reactions:

  • Decarboxylation: This reaction involves the removal of the carboxyl group, which can lead to the formation of substituted aromatic compounds.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for synthesizing derivatives of this compound.
  • Halogenation: The presence of the aromatic ring allows for electrophilic substitution reactions, such as halogenation, where halogens can be introduced onto the ring.

These reactions are critical for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

2-(4-Methoxycarbonylphenyl)isonicotinic acid exhibits various biological activities. Research indicates that compounds with similar structures may possess anti-inflammatory, antimicrobial, and anticancer properties. The isonicotinic acid moiety is particularly notable for its potential in medicinal chemistry, often linked to pharmacological effects such as:

  • Antimicrobial Activity: Compounds similar to isonicotinic acid have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

The specific biological activity of 2-(4-Methoxycarbonylphenyl)isonicotinic acid would require further investigation through in vitro and in vivo studies.

Several synthesis methods have been reported for producing 2-(4-Methoxycarbonylphenyl)isonicotinic acid:

  • Condensation Reactions: Combining isonicotinic acid with 4-methoxycarbonylbenzaldehyde under acidic or basic conditions can yield the desired product.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of a catalyst can introduce the methoxycarbonyl group onto the phenyl ring.
  • Coupling Reactions: Employing coupling agents in reactions between aryl halides and isonicotinic acid derivatives can also be effective.

These methods highlight the versatility in synthesizing this compound, allowing for modifications to optimize yield and purity.

2-(4-Methoxycarbonylphenyl)isonicotinic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancers.
  • Agriculture: Compounds with similar structures are often investigated for their herbicidal or fungicidal properties.
  • Material Science: The ability to modify its structure could lead to novel materials with specific electronic or optical properties.

Interaction studies involving 2-(4-Methoxycarbonylphenyl)isonicotinic acid focus on its binding affinities with various biological targets, such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at a molecular level with target proteins.
  • In vitro Assays: To assess biological activity and determine effective concentrations for therapeutic use.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 2-(4-Methoxycarbonylphenyl)isonicotinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Isonicotinic AcidPyridine ring with a carboxylic acidBasic structure without additional substituents
4-Methoxybenzoic AcidAromatic ring with a methoxy groupLacks heterocyclic properties
3-Pyridinecarboxylic AcidPyridine ring with a carboxylic acidDifferent positional isomer
2-(Methoxycarbonyl)benzoic AcidAromatic ring with methoxycarbonylSimilar functional groups but different core

The uniqueness of 2-(4-Methoxycarbonylphenyl)isonicotinic acid lies in its dual functional groups (methoxycarbonyl and isonicotinic), providing enhanced solubility and potential reactivity compared to its analogs. This combination may lead to distinct biological activities and applications not found in simpler derivatives.

XLogP3

2.2

Other CAS

1258621-89-4

Wikipedia

2-[4-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid

Dates

Last modified: 08-19-2023

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